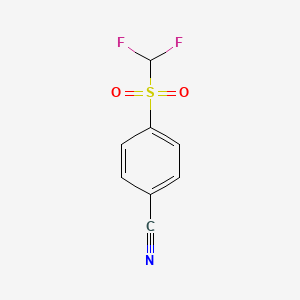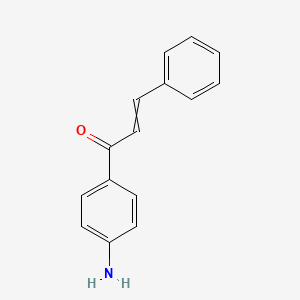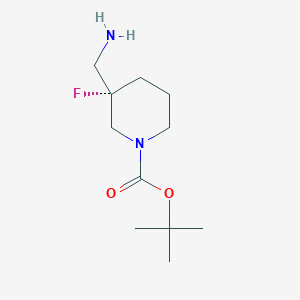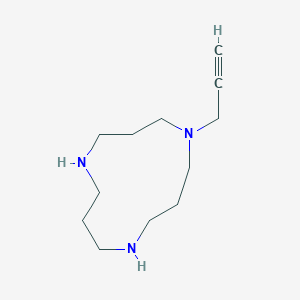
(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring substituted with a methyl group at position 3. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone. For instance, 2,6-dichloropyrimidine can be prepared by reacting 2,6-dichloroaniline with a suitable carbonyl compound under acidic conditions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting an appropriate amine with an epoxide. For example, 3-methylmorpholine can be prepared by reacting 3-methylamine with ethylene oxide.
Coupling Reaction: The final step involves coupling the pyrimidine and morpholine rings. This can be achieved through a nucleophilic substitution reaction, where the pyrimidine ring is activated by a leaving group, and the morpholine ring acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can undergo oxidation reactions, where the morpholine ring is oxidized to form N-oxides.
Reduction: The compound can undergo reduction reactions, where the pyrimidine ring is reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications, including the synthesis of active ingredients and intermediates.
作用机制
The mechanism of action of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
®-4-(2,6-Dichloropyrimidin-4-yl)-3-ethylmorpholine: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.
®-4-(2,6-Dichloropyrimidin-4-yl)-3-phenylmorpholine: Similar structure with a phenyl group instead of a methyl group on the morpholine ring.
®-4-(2,6-Dichloropyrimidin-4-yl)-3-isopropylmorpholine: Similar structure with an isopropyl group instead of a methyl group on the morpholine ring.
Uniqueness
The uniqueness of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine lies in its specific substitution pattern and stereochemistry. The presence of the methyl group on the morpholine ring and the ®-configuration contribute to its distinct chemical and biological properties. These features may influence its reactivity, binding affinity, and selectivity towards molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C9H11Cl2N3O |
|---|---|
分子量 |
248.11 g/mol |
IUPAC 名称 |
(3R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3/t6-/m1/s1 |
InChI 键 |
VWYKHJBMWAKLPM-ZCFIWIBFSA-N |
手性 SMILES |
C[C@@H]1COCCN1C2=CC(=NC(=N2)Cl)Cl |
规范 SMILES |
CC1COCCN1C2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11754939.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11754945.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11754952.png)



![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)
![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)

![[(4-Tert-butylphenyl)methyl]boronic acid](/img/structure/B11755020.png)

